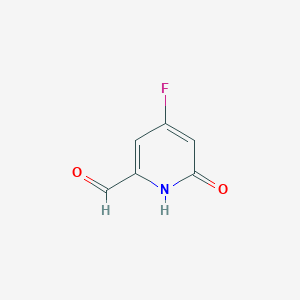

4-Fluoro-6-hydroxypicolinaldehyde

Description

4-Fluoro-6-hydroxypicolinaldehyde is a heterocyclic aromatic aldehyde featuring a pyridine backbone substituted with a hydroxyl (-OH) group at position 6 and a fluorine atom at position 3. Its molecular formula is C₇H₅FNO₂, with a molecular weight of 153.12 g/mol.

The aldehyde functional group at position 2 enables nucleophilic additions, while the fluorine atom enhances metabolic stability and binding affinity in drug design. Limited direct studies on this compound exist, but analogs such as 6-Bromo-4-hydroxypicolinaldehyde () and 3-Fluoro-6-hydroxypicolinic acid () suggest its utility in synthesizing bioactive molecules, including enzyme inhibitors and antimicrobial agents.

Properties

Molecular Formula |

C6H4FNO2 |

|---|---|

Molecular Weight |

141.10 g/mol |

IUPAC Name |

4-fluoro-6-oxo-1H-pyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H4FNO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10) |

InChI Key |

ZJSJOBLJDBKFJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-hydroxypicolinaldehyde typically involves the fluorination of 6-hydroxypicolinaldehyde. One common method is the electrophilic fluorination using Selectfluor, a widely used fluorinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The reaction conditions need to be carefully controlled to achieve high yield and selectivity.

Industrial Production Methods: Industrial production of 4-Fluoro-6-hydroxypicolinaldehyde may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, hydroxylation, and formylation under optimized conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-hydroxypicolinaldehyde undergoes various chemical reactions including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-Fluoro-6-hydroxypicolinic acid.

Reduction: 4-Fluoro-6-hydroxy-2-picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-6-hydroxypicolinaldehyde has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its unique electronic properties.

Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-hydroxypicolinaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity and specificity towards biological targets. The hydroxyl and aldehyde groups also play crucial roles in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and biological activity of 4-Fluoro-6-hydroxypicolinaldehyde are influenced by substituent positions and functional groups. Below is a comparative analysis with structurally related picolinaldehyde derivatives:

Table 1: Structural and Functional Comparison

Key Insights:

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s electronegativity increases polarity and metabolic stability compared to chlorine, as seen in 4-Chloro-6-methylpicolinaldehyde (lipophilicity: Cl > F) . Hydroxyl Group: The 6-OH group in 4-Fluoro-6-hydroxypicolinaldehyde enhances hydrogen bonding, contrasting with 6-(4-Fluorophenoxy)picolinaldehyde’s phenoxy group, which improves aromatic interactions .

Biological Activity: Antimicrobial Potential: Fluorinated derivatives like 4-Fluoro-6-hydroxypicolinaldehyde may mimic 6-Bromo-4-hydroxypicolinaldehyde’s antimicrobial properties due to shared halogen and hydroxyl motifs . Enzyme Inhibition: The aldehyde group facilitates Schiff base formation with biological targets, analogous to 3-Fluoro-6-hydroxypicolinic acid’s role in metal chelation .

Synthetic Challenges :

- Direct fluorination methods (e.g., using Selectfluor) are less efficient for picolinaldehydes compared to chlorination (65–75% yield for 4-Chloro-6-methylpicolinaldehyde via Vilsmeier-Haack) .

- DFT studies (B3LYP/6-31G*) predict lower HOMO-LUMO gaps for fluorinated derivatives, indicating higher reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.